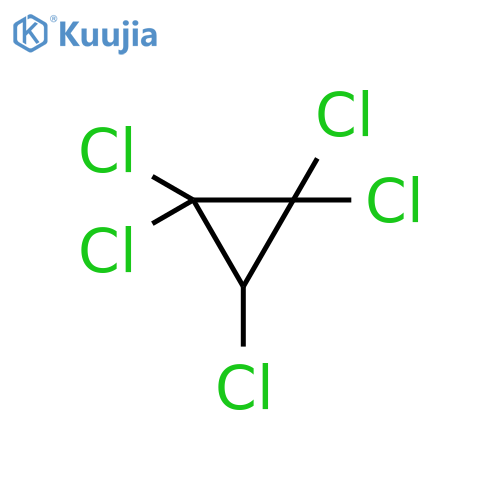Cas no 6262-51-7 (Pentachlorocyclopropane)

Pentachlorocyclopropane structure
商品名:Pentachlorocyclopropane
Pentachlorocyclopropane 化学的及び物理的性質
名前と識別子
-
- Cyclopropane,1,1,2,2,3-pentachloro-
- 1,1,2,2,3-pentachlorocyclopropane
- Pentachlorocyclopropane
- Cyclopropane,pentachloro
- NSC139996
- GEO-02635
- Cyclopropane, 1,1,2,2,3-pentachloro-
- MFCD00010796
- AKOS015913222
- 6262-51-7
- NSC 139996
- BRN 1903418
- 1,1,2,2,3-pentachloro-cyclopropane
- DTXSID6073366
- SCHEMBL777732
- J-800296
- NS00035108
- DL-2,3-DiNpropionic acid hydrochloride
- Pentachlorocyclopropane, technical grade, 90%
- Cyclopropane, pentachloro-
- AS-39374
- CS-0157927
- SY272720
- V4TJ9AL9RF
- DB-054219
- NSC-139996
- J-640292
-
- MDL: MFCD00010796
- インチ: InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H
- InChIKey: IACJMSLMMMSESC-UHFFFAOYSA-N
- ほほえんだ: C1(C(C1(Cl)Cl)(Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 211.85200
- どういたいしつりょう: 211.852089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 1.668 g/mL at 25 °C(lit.)
- ふってん: 55-56 °C/7 mmHg(lit.)
- フラッシュポイント: 華氏温度:213.8°f< br / >摂氏度:101°C< br / >
- 屈折率: n20/D 1.5169(lit.)
- PSA: 0.00000
- LogP: 2.95520
- ようかいせい: 未確定
Pentachlorocyclopropane セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:GZ2214500
-
危険物標識:

- リスク用語:R36/37/38
Pentachlorocyclopropane 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Pentachlorocyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM360097-100g |
1,1,2,2,3-pentachlorocyclopropane |
6262-51-7 | 95%+ | 100g |
$382 | 2023-02-17 | |
| Ambeed | A305634-100g |
1,1,2,2,3-Pentachlorocyclopropane |
6262-51-7 | 94% | 100g |
$327.0 | 2025-02-24 | |
| TRC | P227603-5g |
Pentachlorocyclopropane |
6262-51-7 | 5g |
$ 230.00 | 2022-06-02 | ||
| TRC | P227603-1g |
Pentachlorocyclopropane |
6262-51-7 | 1g |
$ 70.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE680-200mg |
Pentachlorocyclopropane |
6262-51-7 | 94% | 200mg |
45.0CNY | 2021-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236308-5 g |
Pentachlorocyclopropane, |
6262-51-7 | ≥88% | 5g |
¥903.00 | 2023-07-10 | |
| eNovation Chemicals LLC | Y1188345-25g |
Pentachlorocyclopropane |
6262-51-7 | 95% | 25g |
$255 | 2023-09-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236308-5g |
Pentachlorocyclopropane, |
6262-51-7 | ≥88% | 5g |
¥903.00 | 2023-09-05 | |
| eNovation Chemicals LLC | Y1013687-100g |
PENTACHLOROCYCLOPROPANE |
6262-51-7 | 95% | 100g |
$200 | 2025-02-20 | |
| Aaron | AR003U9M-100g |
Pentachlorocyclopropane |
6262-51-7 | 97% | 100g |
$188.00 | 2025-01-22 |
Pentachlorocyclopropane 関連文献
-
Jeffrey S. Bandar,Alexandre Barthelme,Alon Y. Mazori,Tristan H. Lambert Chem. Sci. 2015 6 1537
-
2. Design, synthesis and evaluation of new tricyclic endoperoxides as potential antiplasmodial agentsJérémy Ruiz,Sonia Mallet-Ladeira,Marjorie Maynadier,Henri Vial,Christiane André-Barrès Org. Biomol. Chem. 2014 12 5212
-
3. The gas-phase unimolecular thermal isomerization of pentachlorocyclopropaneJ. C. Ferrero,J. J. Cosa,E. H. Staricco J. Chem. Soc. Perkin Trans. 2 1972 2382
-
Guido Verbeck,William Hoffmann,Barbara Walton Analyst 2012 137 4393
-
5. Synthesis and physical properties of tris(dialkylamino)cyclopropenium bistriflamide ionic liquidsKelvin J. Walst,Ruhamah Yunis,Paul M. Bayley,Douglas R. MacFarlane,Callum J. Ward,Ruomeng Wang,Owen J. Curnow RSC Adv. 2015 5 39565
6262-51-7 (Pentachlorocyclopropane) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 157047-98-8(Benzomalvin C)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6262-51-7)Pentachlorocyclopropane

清らかである:99%
はかる:100g
価格 ($):294.0